3,5-dimethoxy-N-(1-phenylethyl)benzamide
描述
3,5-Dimethoxy-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by two methoxy groups at the 3- and 5-positions of the benzene ring and an N-(1-phenylethyl) substituent. The 1-phenylethyl group introduces chirality, making it a candidate for enantioselective studies . Notably, derivatives of this scaffold have been explored in medicinal chemistry, including as intermediates in synthesizing boronic acids for metal-catalyzed reactions .
属性
CAS 编号 |
289632-36-6 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(13-7-5-4-6-8-13)18-17(19)14-9-15(20-2)11-16(10-14)21-3/h4-12H,1-3H3,(H,18,19) |
InChI 键 |
GNSCTHKZYGRCNI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Table 1: Key Structural and Functional Differences
常见问题
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(1-phenylethyl)benzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with 1-phenylethylamine using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in a polar aprotic solvent (e.g., acetonitrile/water mixtures). Post-reaction, purification via crystallization (methanol:water, 4:1) yields the product. Purity is validated using HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8 ppm for OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and amide NH (δ ~8–9 ppm).
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., amide-NH⋯O interactions) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA. Controls should include reference drugs (e.g., ibuprofen for COX-2) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- Substituent Tuning : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to alter electronic properties and binding affinity.
- Stereochemical Effects : Synthesize enantiomers (R/S-1-phenylethyl) and compare activity via chiral HPLC and biological assays.
- Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .
Q. What computational tools predict binding modes and target interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen against targets like COX-2 or β-tubulin using PDB structures (e.g., 5KIR for COX-2).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent effects (Hammett σ values) with activity data .
Q. How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity.
- Batch-to-Batch Consistency : Validate compound purity and stability (e.g., via accelerated degradation studies).
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify confounding variables (e.g., solvent effects) .
Q. What strategies mitigate low solubility in aqueous systems?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain cell viability.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm via nanoprecipitation) for sustained release.
- Salt Formation : Synthesize hydrochloride salts via HCl gas diffusion .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between cell lines?
Methodological Answer:
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).
- Mechanistic Studies : Perform ROS detection (DCFH-DA assay) or apoptosis markers (Annexin V/PI) to identify pathways.
- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific toxicity .
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